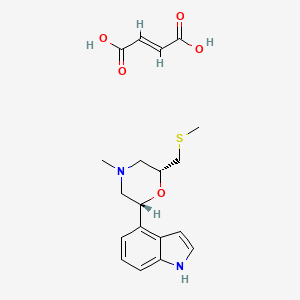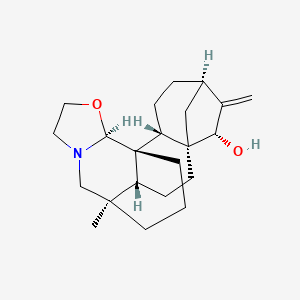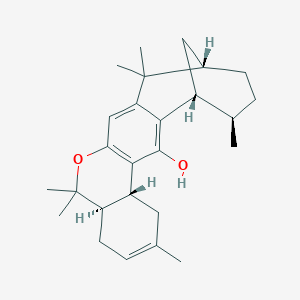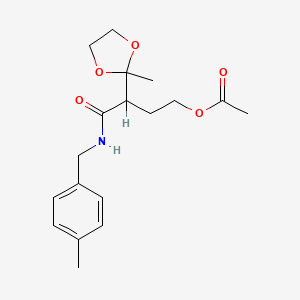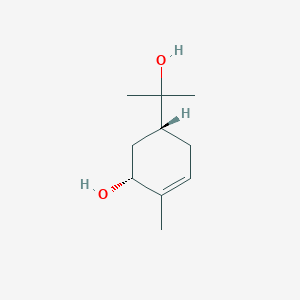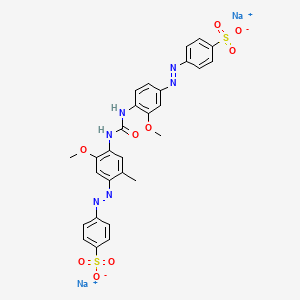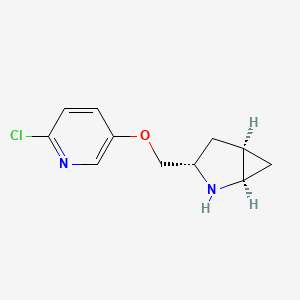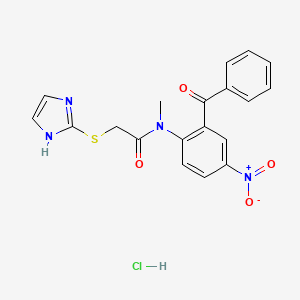
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzoyl and nitrophenyl intermediates, followed by the introduction of the imidazole and thio groups. The final step often involves the formation of the acetamide and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the benzoyl and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-
- Acetamide, N-(4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-
Uniqueness
The presence of both benzoyl and nitrophenyl groups, along with the imidazole and thio functionalities, makes Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride unique. This combination of groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
128433-40-9 |
|---|---|
Formule moléculaire |
C19H17ClN4O4S |
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-nitrophenyl)-2-(1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C19H16N4O4S.ClH/c1-22(17(24)12-28-19-20-9-10-21-19)16-8-7-14(23(26)27)11-15(16)18(25)13-5-3-2-4-6-13;/h2-11H,12H2,1H3,(H,20,21);1H |
Clé InChI |
JIIVJHQDCCTJRB-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)CSC3=NC=CN3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


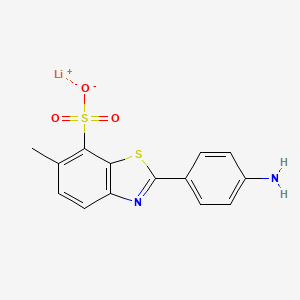
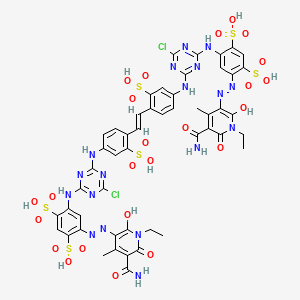

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
